molecular formula C13H18N2O4S B8061420 benzyl 4-sulfamoylpiperidine-1-carboxylate

benzyl 4-sulfamoylpiperidine-1-carboxylate

Cat. No. B8061420
M. Wt: 298.36 g/mol
InChI Key: UWHWFKKNOBFVRC-UHFFFAOYSA-N
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Patent
US08722883B2

Procedure details

To a solution of 0.88 NH3 (50 ml) was added benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate (4 g) and the reaction stirred for 72 h at RT. The reaction was then extracted with DCM (3×150 ml). Organics were recovered, dried (MgSO4) and reduced in vacuo to give the subtitle compound as a clear oil. Yield 3.3 g
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[S:2]([CH:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:12])[CH2:7][CH2:6]1)(=[O:4])=[O:3].[NH3:21]>>[NH2:21][S:2]([CH:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:12])[CH2:7][CH2:6]1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClS(=O)(=O)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred for 72 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction was then extracted with DCM (3×150 ml)
CUSTOM
Type
CUSTOM
Details
Organics were recovered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NS(=O)(=O)C1CCN(CC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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